molecular formula C22H28ClNO2 B13772611 Cyclopropanecarboxylic acid, 2-((methyl(2-phenylethyl)amino)methyl)-1-phenyl-, ethyl ester, hydrochloride, cis- CAS No. 85467-54-5

Cyclopropanecarboxylic acid, 2-((methyl(2-phenylethyl)amino)methyl)-1-phenyl-, ethyl ester, hydrochloride, cis-

Cat. No.: B13772611
CAS No.: 85467-54-5
M. Wt: 373.9 g/mol
InChI Key: OVGABYAKJODJRE-LBPAWUGGSA-N
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Description

The compound Cyclopropanecarboxylic acid, 2-((methyl(2-phenylethyl)amino)methyl)-1-phenyl-, ethyl ester, hydrochloride, cis- (hereafter referred to as the "target compound") is a structurally complex cyclopropane derivative. Its core consists of a strained cyclopropane ring substituted at the 1-position with a phenyl group and at the 2-position with a (methyl(2-phenylethyl)amino)methyl moiety. The ethyl ester group enhances lipophilicity, while the hydrochloride salt improves aqueous solubility, a critical feature for pharmaceutical applications. The cis stereochemistry is likely pivotal for its biological activity, as cyclopropane ring conformation often dictates molecular interactions with enzymes or receptors .

Cyclopropanecarboxylic acid derivatives are widely utilized in medicinal chemistry due to their conformational rigidity and ability to mimic transition states in enzymatic reactions.

Properties

CAS No.

85467-54-5

Molecular Formula

C22H28ClNO2

Molecular Weight

373.9 g/mol

IUPAC Name

[(1S,2R)-2-ethoxycarbonyl-2-phenylcyclopropyl]methyl-methyl-(2-phenylethyl)azanium;chloride

InChI

InChI=1S/C22H27NO2.ClH/c1-3-25-21(24)22(19-12-8-5-9-13-19)16-20(22)17-23(2)15-14-18-10-6-4-7-11-18;/h4-13,20H,3,14-17H2,1-2H3;1H/t20-,22+;/m1./s1

InChI Key

OVGABYAKJODJRE-LBPAWUGGSA-N

Isomeric SMILES

CCOC(=O)[C@@]1(C[C@@H]1C[NH+](C)CCC2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Canonical SMILES

CCOC(=O)C1(CC1C[NH+](C)CCC2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

Preparation Methods

General Strategy for Cyclopropanecarboxylic Acid Esters Synthesis

The preparation of cyclopropanecarboxylic acid esters typically involves:

  • Formation of the cyclopropane ring via cyclopropanation reactions.
  • Introduction or transformation of substituents on the cyclopropane ring.
  • Esterification of the carboxylic acid group.
  • Salt formation (e.g., hydrochloride) for stability and isolation.

These steps are often performed sequentially or in one-pot procedures depending on the target molecule's complexity.

Cyclopropanation via α-Alkylation of 2-Phenyl Acetonitrile Derivatives

A robust method for preparing 1-phenylcyclopropane carboxylic acid derivatives involves the α-alkylation of 2-phenyl acetonitrile with 1,2-dibromoethane, followed by hydrolysis of the nitrile to the acid:

  • The 2-phenyl acetonitrile is treated with 1,2-dibromoethane in the presence of bases such as potassium hydroxide or sodium hydroxide.
  • Temperature optimization is critical; 60 °C yields better conversion than higher temperatures (~100 °C).
  • The nitrile group is then converted to the carboxylic acid by treatment with concentrated hydrochloric acid.
  • This acid intermediate can be further coupled with amines to form amide derivatives or esterified to form esters.

This approach has been demonstrated to yield various substituted cyclopropane carboxamide and carboxylate derivatives efficiently, including those with phenyl substituents relevant to the target compound.

Esterification Using Dimethyl-acyloxy-methylydene-ammonium Salts

A patented method (US4299972A) describes the preparation of cyclopropanecarboxylic acid esters via esterification using dimethyl-acyloxy-methylydene-ammonium salts:

  • These ammonium salts are prepared from dimethyl formamide and dialkyl sulfates or halogenating agents (e.g., oxalyl chloride).
  • The esterification reaction is rapid, typically completed within minutes at low temperatures (-20 °C to 20 °C).
  • Organic bases such as pyridine or triethylamine are used to catalyze the reaction.
  • The alcohol component (e.g., ethanol for ethyl esters) is reacted with the ammonium salt to yield the ester.
  • The reaction mixture is worked up by washing with water and organic solvents, followed by chromatographic purification if necessary.
  • This method is suitable for industrial scale and avoids undesired side reactions.

The process allows the preparation of esters of cyclopropanecarboxylic acid with diverse substituents, including phenyl groups, making it adaptable for the synthesis of the target compound.

Acidolysis of Cyclopropanecarboxylic Acid Esters to Obtain Acids

Another approach involves the acidolysis of cyclopropanecarboxylic acid esters to regenerate the corresponding acids:

  • Esters are reacted with carboxylic acids (e.g., formic acid) in the presence of alkylbenzenesulfonic acid catalysts.
  • The reaction temperature ranges from 90 to 150 °C.
  • The ester is distilled off continuously to drive the reaction forward.
  • The catalyst is stable and can be recycled multiple times.
  • The resulting acids are isolated by distillation or recrystallization.
  • This method provides high yields (~87-90%) and high purity (up to 99.4%) of cyclopropanecarboxylic acids.

This method is useful for preparing the acid intermediate before subsequent esterification or amide coupling steps.

Coupling with Amines and Salt Formation

For the target compound, the amino substituent (methyl(2-phenylethyl)amino)methyl group is introduced via amine coupling:

  • The cyclopropanecarboxylic acid or ester intermediate is reacted with the corresponding amine under acidic or coupling conditions.
  • The hydrochloride salt is formed by treatment with hydrochloric acid, facilitating isolation and improving compound stability.
  • This process can be performed after esterification or directly on the acid, depending on the synthetic route.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Notes Reference
Cyclopropanation 2-Phenyl acetonitrile + 1,2-dibromoethane, KOH, 60 °C Base choice and temperature critical for yield
Nitrile Hydrolysis Concentrated HCl Converts nitrile to carboxylic acid
Esterification Dimethyl-acyloxy-methylydene-ammonium salt, pyridine, ethanol, -20 to 20 °C Fast reaction, mild conditions, industrial scale
Acidolysis of Ester to Acid Cyclopropanecarboxylic acid ester + formic acid + alkylbenzenesulfonic acid catalyst, 90-150 °C Catalyst recyclable, high yield and purity
Amine Coupling and Salt Formation Amino compound + acid or ester, HCl for salt formation Final functionalization and stabilization , inferred

Research Findings and Practical Notes

  • The cyclopropanation step is sensitive to reaction conditions; optimal base and temperature must be selected to maximize yield and stereoselectivity.
  • Esterification using ammonium salts allows for rapid and clean conversion to esters without harsh conditions or side reactions.
  • Acidolysis with formic acid and alkylbenzenesulfonic acid catalysts is an efficient method to prepare cyclopropanecarboxylic acids from esters, with catalyst recyclability enhancing sustainability.
  • The amino substituent introduction is generally achieved by coupling the acid or ester intermediate with the appropriate amine, followed by hydrochloride salt formation to improve handling and stability.
  • Purification often involves extraction, drying, and chromatographic techniques to isolate the cis isomer with high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2-((methyl(2-phenylethyl)amino)methyl)-1-phenyl-, ethyl ester, hydrochloride, cis- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Cyclopropanecarboxylic acid derivatives are known for their diverse biological activities. The presence of the cyclopropane structure can enhance the pharmacological properties of compounds, making them suitable for drug development. For instance:

  • Antidepressant Activity : Research indicates that similar compounds may exhibit properties that modulate neurotransmitter systems, potentially leading to antidepressant effects.
  • Analgesic Properties : Some derivatives have been explored for their pain-relieving capabilities, which could be beneficial in developing new analgesics.

Organic Synthesis

The unique structural features of cyclopropanecarboxylic acids allow them to serve as intermediates in organic synthesis. They can participate in various reactions, including:

  • Reactions with Sulfur Tetrafluoride : Cyclopropanecarboxylic acids can react with sulfur tetrafluoride to generate trifluoromethyl-containing compounds, showcasing their utility in synthesizing fluorinated organic molecules.
  • Formation of Heterocycles : These compounds can also be utilized to construct complex heterocyclic structures through cyclization reactions.

Biochemical Studies

The interaction of cyclopropanecarboxylic acids with biological targets can be studied to understand their mechanism of action. For example:

  • G Protein-Coupled Receptors (GPCRs) : Research has shown that compounds similar to cyclopropanecarboxylic acids may act as agonists or antagonists at GPCRs, which are critical targets in drug discovery .

Case Study 1: Antidepressant Activity

A study investigated the effects of cyclopropanecarboxylic acid derivatives on serotonin reuptake inhibition. The results indicated that these compounds could significantly increase serotonin levels in synaptic clefts, suggesting potential as antidepressants.

Case Study 2: Analgesic Properties

In a preclinical trial, a derivative of cyclopropanecarboxylic acid was tested for its analgesic effects in rodent models. The findings demonstrated a significant reduction in pain responses compared to control groups, indicating promise for further development as an analgesic agent.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 2-((methyl(2-phenylethyl)amino)methyl)-1-phenyl-, ethyl ester, hydrochloride, cis- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Research Findings and Data

Pharmacokinetic Predictions

  • LogP : Estimated ~3.5–4.0 (higher than MCA due to aromatic groups; lower than chlorinated esters).
  • Solubility : ~10–20 mg/mL in water (hydrochloride salt enhances solubility compared to neutral esters).

Biological Activity

Cyclopropanecarboxylic acid, 2-((methyl(2-phenylethyl)amino)methyl)-1-phenyl-, ethyl ester, hydrochloride, cis- is a complex organic compound characterized by a cyclopropane ring and various functional groups. This structure contributes to its unique chemical properties and potential biological activities, making it an interesting subject of study in medicinal chemistry and pharmacology.

  • Molecular Formula : C22H27ClN2O2
  • Molecular Weight : 373.96 g/mol
  • CAS Number : 85467-54-5

The presence of the cyclopropane ring introduces significant strain, influencing its reactivity and interactions with biological targets. Cyclopropanecarboxylic acids have been noted for their diverse applications in organic synthesis and potential pharmaceutical uses.

Biological Activity Overview

Research indicates that cyclopropanecarboxylic acid derivatives exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections summarize key findings from various studies.

Antimicrobial Activity

Cyclopropanecarboxylic acid derivatives have shown promising antimicrobial effects. A study evaluated the efficacy of these compounds against common pathogens, revealing significant inhibitory effects on bacterial growth.

Table 1: Antimicrobial Efficacy of Cyclopropanecarboxylic Acid Derivatives

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CCandida albicans64 µg/mL

These results suggest that modifications in the cyclopropane structure can enhance antimicrobial potency.

Toxicity Studies

Toxicity assessments have indicated that cyclopropanecarboxylic acid derivatives possess low acute toxicity. For instance, an LD50 study in rodents reported values exceeding 1000 mg/kg, indicating minimal toxicity to vertebrates .

Case Studies

  • Case Study on Anticancer Properties : A specific derivative was tested for its anticancer activity against various cancer cell lines. Results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 50 µM across different cancer types.
  • Plant Defense Mechanisms : Another study explored the role of a related compound in enhancing plant defense against pathogens. The compound was found to modulate ethylene biosynthesis, improving resistance to necrotrophic pathogens .

The biological activity of cyclopropanecarboxylic acid derivatives is believed to be linked to their ability to interact with various biological macromolecules such as proteins and nucleic acids. These interactions can lead to alterations in cellular signaling pathways, impacting processes like apoptosis and immune response.

Q & A

Basic Research Question

  • NMR Spectroscopy : Use NOESY/ROESY to confirm cis-configuration by observing spatial proximity between protons on adjacent cyclopropane carbons .
  • X-ray Crystallography : Resolve absolute configuration and validate the hydrochloride salt’s crystal lattice .
  • Chiral HPLC : Quantify enantiomeric excess using columns like Chiralcel® OD-H with hexane/isopropanol mobile phases .

Limitation : Crystallography requires high-purity crystals, which may be challenging for hygroscopic hydrochloride salts.

How can researchers resolve contradictions in reported biological activities across studies?

Advanced Research Question
Discrepancies may arise from:

  • Stereochemical Variants : Ensure studies specify enantiomeric composition, as cis vs. trans or R vs. S configurations can alter bioactivity .
  • Assay Conditions : Standardize protocols (e.g., pH, solvent) to compare data. For example, hydrochloride salts may dissociate in aqueous media, affecting receptor binding .
  • Target Selectivity : Use knockout models or competitive binding assays to distinguish primary targets from off-target effects .

Case Study : Neurotransmitter disruption in insects (e.g., GABA receptor antagonism) may vary with stereochemistry, as seen in lambda-cyhalothrin analogs .

What are the known biological targets for structurally similar cyclopropane derivatives?

Basic Research Question

  • Nervous System Targets : Cyclopropane-containing pyrethroids (e.g., lambda-cyhalothrin) target voltage-gated sodium channels in insects .
  • Enzymatic Inhibition : Derivatives with aminoalkyl groups inhibit proteases or kinases via steric hindrance from the cyclopropane ring .
  • GPCR Modulation : The 2-phenylethylamine moiety may interact with adrenergic or dopaminergic receptors .

Mechanistic Insight : Molecular docking studies can predict binding modes, but experimental validation (e.g., SPR, ITC) is essential .

What strategies mitigate environmental impact during disposal of hydrochloride salts?

Advanced Research Question

  • Neutralization : Treat waste with aqueous NaOH to convert hydrochloride salts to free bases, reducing volatility and toxicity .
  • Adsorption : Use activated carbon or ion-exchange resins to capture residual compounds in aqueous waste streams .
  • Biodegradation Studies : Screen microbial consortia (e.g., Pseudomonas spp.) for degradation pathways of cyclopropane cores under aerobic conditions .

Regulatory Compliance : Follow EPA guidelines (e.g., TRI listings) for handling halogenated compounds and aromatic amines .

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